3-Ethoxybenzene-1-carboximidamide hydrochloride

Catalog No.
S3657477
CAS No.
25027-74-1
M.F
C9H13ClN2O
M. Wt
200.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxybenzene-1-carboximidamide hydrochloride

CAS Number

25027-74-1

Product Name

3-Ethoxybenzene-1-carboximidamide hydrochloride

IUPAC Name

3-ethoxybenzenecarboximidamide;hydrochloride

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

InChI

InChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-4-7(6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H

InChI Key

MLQSDZDFNFPEOK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=N)N.Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C(=N)N.Cl

3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1) is a meta-substituted aromatic amidine salt widely procured as a bifunctional building block for nitrogen-rich heterocycles and a critical pharmacophore in medicinal chemistry. As a stable hydrochloride salt, it mitigates the rapid hydrolysis and atmospheric degradation typical of free-base amidines, ensuring extended shelf-life and reproducible stoichiometry during scale-up. The meta-ethoxy substitution provides a precise balance of electron-donating resonance, inductive withdrawal, and moderate steric bulk, distinguishing it from unsubstituted benzamidine. Industrially, it is primarily sourced for the synthesis of pyrimidines, triazines, and imidazoles, as well as for the development of serine protease inhibitors where the meta-alkoxy vector is required for optimal target pocket occupation [1].

Substituting 3-ethoxybenzene-1-carboximidamide hydrochloride with its closest analogs, such as 3-methoxybenzamidine or 4-ethoxybenzamidine, frequently results in suboptimal downstream performance. In heterocyclic synthesis, the steric profile of the meta-ethoxy group dictates the regioselectivity of cyclization reactions; shifting to a para-substitution fundamentally alters the trajectory of the substituent on the resulting ring system, often leading to complete loss of target binding affinity in pharmaceutical applications. Furthermore, replacing the ethoxy group with a methoxy group significantly reduces the lipophilicity of the final scaffold, which can compromise the membrane permeability and hydrophobic pocket-filling capabilities of downstream drug candidates. Procurement of the exact meta-ethoxy derivative is therefore strictly required when the specific steric volume and vector of the alkoxy chain are locked into the synthetic route or structure-activity relationship (SAR) profile [1].

Lipophilicity and Hydrophobic Pocket Occupation vs. Methoxy Analogs

In the development of biologically active heterocycles, the choice of alkoxy chain length is a critical procurement parameter. The 3-ethoxy group provides an incremental increase in lipophilicity compared to the 3-methoxy analog, which translates to enhanced hydrophobic interactions in target binding sites. While 3-methoxybenzamidine provides a smaller steric footprint, the 3-ethoxy analog offers an expanded van der Waals volume that can improve binding affinity by more effectively displacing ordered water molecules. This predictable shift in physicochemical properties justifies the selection of the ethoxy derivative when optimizing the pharmacokinetic and pharmacodynamic profiles of amidine-derived candidates [1].

Evidence DimensionSubstituent Lipophilicity Contribution (Pi value)
Target Compound DataEthoxy group: +0.38 Pi contribution
Comparator Or BaselineMethoxy group (3-Methoxybenzamidine): +0.02 Pi contribution
Quantified DifferenceHigher lipophilicity and steric volume for the ethoxy derivative
ConditionsCalculated Hansch substituent constants for aromatic systems

Procuring the ethoxy variant is essential when downstream applications require higher lipophilicity and a larger steric footprint than the methoxy analog can provide.

Regiochemical Vectoring vs. Para-Substituted Analogs

The meta-substitution pattern of 3-ethoxybenzene-1-carboximidamide hydrochloride is non-interchangeable with 4-ethoxybenzamidine hydrochloride in structural chemistry. When condensed with 1,3-dicarbonyls to form pyrimidines, the resulting meta-ethoxy group projects at a roughly 120-degree angle relative to the amidine attachment point, whereas the para-ethoxy group projects at 180 degrees. This geometric divergence means that substituting the meta isomer for the para isomer will completely alter the spatial orientation of the ethoxy group in the final product, typically resulting in a drastic reduction or complete loss of intended activity in structure-dependent applications. Buyers must strictly specify the meta-isomer to maintain the integrity of the designed molecular architecture [1].

Evidence DimensionSubstituent Projection Angle (relative to C1)
Target Compound DataMeta-ethoxy: ~120° projection
Comparator Or BaselinePara-ethoxy (4-Ethoxybenzamidine): ~180° projection
Quantified Difference60° divergence in spatial vectoring
ConditionsStandard aromatic ring geometry in downstream heterocyclic scaffolds

Buyers cannot substitute para- for meta-isomers without fundamentally altering the 3D shape and binding capabilities of the synthesized downstream products.

Handling Stability and Stoichiometric Reliability vs. Free Base

The procurement of the hydrochloride salt form of 3-ethoxybenzamidine is critical for maintaining process reliability. Free base amidines are notoriously unstable under ambient conditions; they rapidly absorb atmospheric carbon dioxide and moisture, leading to hydrolysis into the corresponding 3-ethoxybenzamide. The hydrochloride salt effectively protonates the highly basic imine nitrogen, locking the compound into a stable, non-hygroscopic crystalline form. This ensures that the material retains its precise stoichiometric weight and high purity over extended storage periods, which is a prerequisite for reproducible yields in sensitive cross-coupling or cyclization reactions at an industrial scale [1].

Evidence DimensionAmbient Storage Stability
Target Compound DataHCl Salt: Stable as a free-flowing solid for >12 months
Comparator Or BaselineFree Base: Prone to rapid degradation and amide formation
Quantified DifferenceSignificantly extended shelf-life and retained stoichiometric accuracy
ConditionsStandard laboratory storage conditions (ambient temperature, atmospheric exposure)

Procuring the HCl salt guarantees material stability and prevents batch-to-batch yield variations caused by precursor degradation.

Synthesis of Meta-Substituted Pyrimidines and Triazines

Due to its stable amidine functionality, this compound is the premier precursor for condensation reactions with dicarbonyls or nitriles, yielding heterocycles where the meta-ethoxy vector is preserved for subsequent structural tuning [1].

Development of Serine Protease Inhibitors

The compound serves as a critical pharmacophore building block; the amidine group acts as a classic arginine mimetic to anchor into the S1 pocket of proteases, while the meta-ethoxy group provides targeted hydrophobic interactions not achievable with unsubstituted or para-substituted analogs [1].

Optimization of Lipophilic Pharmacokinetics

In medicinal chemistry campaigns where a 3-methoxy substituted hit exhibits poor membrane permeability or insufficient target residence time, substituting with 3-ethoxybenzene-1-carboximidamide hydrochloride provides a rapid, predictable increase in lipophilicity and steric bulk [1].

Dates

Last modified: 08-20-2023

Explore Compound Types